

Early-phase clinical trial data for CDP-840

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Compound of Interest		
Compound Name:	CDP-840	
Cat. No.:	B1668766	Get Quote

An in-depth analysis of the early-phase clinical trial data for the investigational anti-cancer agent DMP 840, likely the compound of interest referred to as **CDP-840**, reveals a profile of a potent cytotoxic agent with a defined mechanism of action and a narrow therapeutic window. This technical guide synthesizes the available quantitative data, details the experimental protocols from early-phase clinical studies and in vitro assays, and visualizes the compound's mechanism of action and the clinical trial workflows.

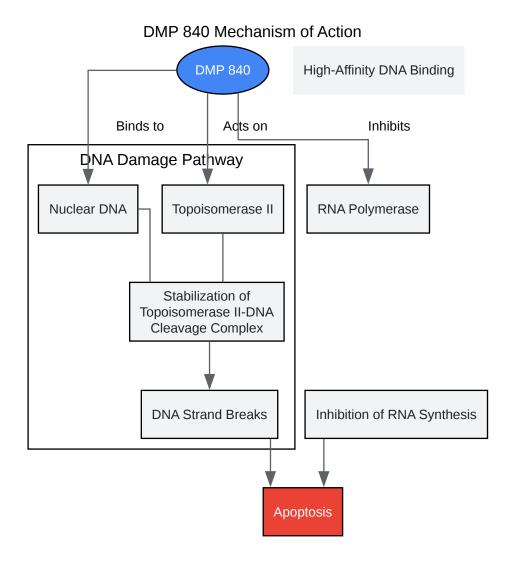
Compound Identification

Initial searches for "CDP-840" did not yield specific clinical trial data. However, extensive information is available for "DMP 840," a bis-naphthalimide anti-tumor agent that was in clinical development. It is highly probable that "CDP-840" is a typographical error or an alternative internal designation for DMP 840. This document will proceed under the assumption that the compound of interest is DMP 840.

Mechanism of Action

DMP 840 is a novel bis-naphthalimide that exerts its cytotoxic effects through a dual mechanism of action. It is a high-affinity DNA binding agent and a potent inhibitor of RNA synthesis.[1] Furthermore, DMP 840 functions as a topoisomerase II poison. It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA strand breaks and ultimately, apoptosis.[2]





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Figure 1: Mechanism of action of DMP 840.

Early-Phase Clinical Trial Data

Two key Phase I clinical trials have been identified for DMP 840, one in an adult population and another in a pediatric population.

Phase I Study in Adult Patients with Refractory Solid Tumors

This study evaluated a 24-hour intravenous infusion of DMP 840 administered every three weeks to patients with refractory solid tumor malignancies.[3]



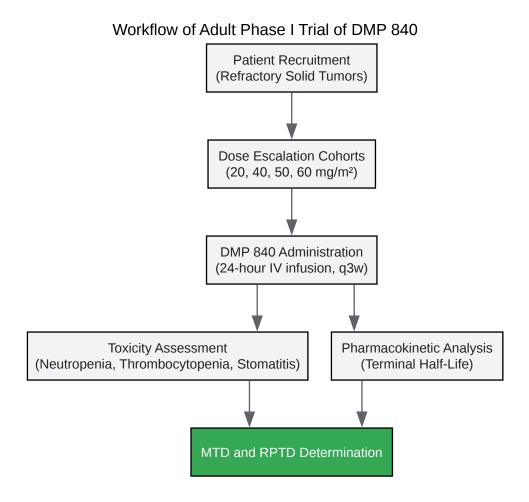
Quantitative Data Summary

Parameter	Value	Reference
Recommended Phase II Dose (RPTD)	40 mg/m²	[3]
Dose-Limiting Toxicities (DLTs)	Neutropenia, Thrombocytopenia, Stomatitis	[3]
DLT-Inducing Doses	50 and 60 mg/m ²	[3]
Median Terminal Half-Life (t½)	39 hours (range: 25-86 hours)	[3]

Experimental Protocol

- Patient Population: 14 patients with refractory solid tumor malignancies.[3]
- Dosing Regimen: DMP 840 administered as a 24-hour intravenous infusion, repeated every three weeks.[3]
- Dose Escalation: Doses of 20, 40, 50, and 60 mg/m² were evaluated.[3]
- Primary Objective: To determine the maximum tolerated dose (MTD) and the recommended dose for further evaluation.[3]
- Pharmacokinetic Analysis: Systemic exposure to DMP 840 was assessed, and a significant relationship was found between exposure and dose-limiting events.[3]





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Figure 2: Workflow of the adult Phase I clinical trial of DMP 840.

Phase I Study in Pediatric Patients with Refractory Solid Tumors

This study evaluated DMP 840 administered as a short intravenous infusion daily for five days to pediatric patients with refractory solid tumors.[4]

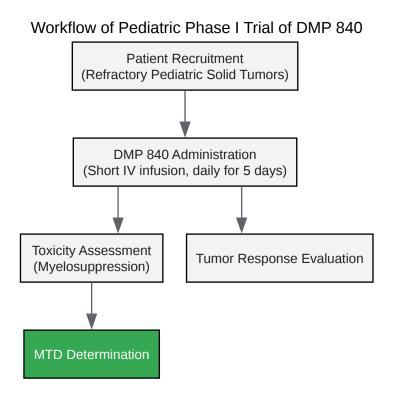
Quantitative Data Summary



Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	8.6 mg/m²/day for 5 days	[4]
Dose-Limiting Toxicity (DLT)	Myelosuppression	[4]
Efficacy	1 complete response out of 10 patients	[4]

Experimental Protocol

- Patient Population: 10 patients with refractory pediatric solid tumors.[4]
- Dosing Regimen: DMP 840 administered as a short intravenous infusion daily for 5 days.[4]
- Primary Objective: To determine the MTD of this schedule in a pediatric population.[4]



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Figure 3: Workflow of the pediatric Phase I clinical trial of DMP 840.



In Vitro Activity in Human Tumor Colony-Forming Units

The in vitro cytotoxic activity of DMP 840 was evaluated using a human tumor clonogenic assay against a panel of human tumor specimens.[1]

Quantitative Data Summary: In Vitro Response Rates

DMP 840 Concentration (µg/mL)	Percentage of Specimens with ≥50% Decrease in Colony Formation
0.01	10%
0.1	54%
1.0	80%
10.0	89%

At a concentration of 0.1 μg/mL, DMP 840 demonstrated significant activity against several tumor types, including melanoma (80% response rate), renal cell carcinoma (80%), ovarian cancer (63%), breast cancer (54%), non-small-cell lung cancer (42%), and colorectal cancer (33%).[1]

Experimental Protocol: Human Tumor Clonogenic Assay

- Assay System: A soft-agar cloning system was used.[1]
- Tumor Samples: Biopsy specimens from a variety of human cancers were utilized.[1]
- Drug Exposure: Tumor cells were continuously exposed to DMP 840 during the assay.[1]
- Assessable Specimens: A total of 103 out of 260 specimens were assessable, defined as
 having 20 or more colonies on control plates and 30% or less survival for the positive control.
 [1]
- Definition of In Vitro Response: At least a 50% decrease in tumor colony formation in drugexposed cells compared to controls.[1]



Conclusion

The early-phase clinical trial data for DMP 840 indicate that it is a potent cytotoxic agent with a dose-limiting toxicity of myelosuppression in both adult and pediatric populations. The compound exhibits a long terminal half-life. In vitro studies demonstrate broad anti-tumor activity across a range of human cancers. The recommended Phase II dose for the 24-hour infusion schedule in adults was established at 40 mg/m². The distinct dosing schedules and resulting MTDs in the adult and pediatric studies highlight the importance of schedule dependency in the clinical development of this class of compounds. The mechanism of action, involving DNA binding and topoisomerase II inhibition, is consistent with the observed cytotoxic effects. Further clinical development would require careful management of the hematological toxicities.

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